molecular formula C6H5Cl2F3O2 B12850220 Allyl 3,3-dichloro-2,2,3-trifluoropropionate CAS No. 83275-34-7

Allyl 3,3-dichloro-2,2,3-trifluoropropionate

Cat. No.: B12850220
CAS No.: 83275-34-7
M. Wt: 237.00 g/mol
InChI Key: YDSNWHBOQDVWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3,3-dichloro-2,2,3-trifluoropropionate: is a chemical compound with the molecular formula C6H6Cl2F3O2 It is characterized by the presence of allyl, dichloro, and trifluoropropionate groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the reaction of allyl alcohol with 3,3-dichloro-2,2,3-trifluoropropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 3,3-dichloro-2,2,3-trifluoropropionate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), Amines (NH2R), Thiols (SHR)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Hydroxylated, Aminated, or Thiolated derivatives

Scientific Research Applications

Allyl 3,3-dichloro-2,2,3-trifluoropropionate: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Allyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 3,3-dichloro-2,2-difluoropropionate
  • Allyl 3,3-dichloro-2,2,3-trifluorobutyrate
  • Allyl 3,3-dichloro-2,2,3-trifluoropentanoate

Uniqueness

  • The presence of three fluorine atoms in Allyl 3,3-dichloro-2,2,3-trifluoropropionate distinguishes it from other similar compounds, providing unique chemical properties such as increased electronegativity and reactivity.
  • Its specific molecular structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications.

Biological Activity

Allyl 3,3-dichloro-2,2,3-trifluoropropionate (ADTTP) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

This compound has the molecular formula C6H5Cl2F3O2C_6H_5Cl_2F_3O_2. Its structure includes an allyl group attached to a propionate moiety, which is further substituted with chlorine and trifluoromethyl groups. The presence of these electronegative substituents significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Several studies have indicated that ADTTP exhibits antimicrobial properties. For instance, research published in Biointerface Research in Applied Chemistry highlighted the synthesis of various derivatives of fluorinated compounds and their evaluation against a range of microbial strains. The study found that certain derivatives showed significant antimicrobial activity, suggesting that ADTTP could be a candidate for further exploration in this area .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of ADTTP have been investigated in various cancer cell lines. A notable study demonstrated that ADTTP induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity, warranting further investigation into its efficacy and safety profiles in vivo .

Enzyme Inhibition

Research has also explored the inhibitory effects of ADTTP on specific enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease .

Safety and Toxicity

While exploring the biological activity of ADTTP, it is crucial to consider its safety profile. According to data from PubChem, ADTTP exhibits moderate toxicity levels. It is important for future studies to assess the compound's safety in clinical settings and its potential side effects when used therapeutically .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bratenko et al. evaluated the antimicrobial efficacy of various fluorinated compounds, including ADTTP. The results indicated that ADTTP had a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of ADTTP. The study found that at concentrations above 20 µM, there was a significant increase in apoptotic cell death compared to control groups. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9 pathways, indicating that ADTTP induces apoptosis through intrinsic pathways .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits acetylcholinesterase

Properties

CAS No.

83275-34-7

Molecular Formula

C6H5Cl2F3O2

Molecular Weight

237.00 g/mol

IUPAC Name

prop-2-enyl 3,3-dichloro-2,2,3-trifluoropropanoate

InChI

InChI=1S/C6H5Cl2F3O2/c1-2-3-13-4(12)5(9,10)6(7,8)11/h2H,1,3H2

InChI Key

YDSNWHBOQDVWSF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(F)(Cl)Cl)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.